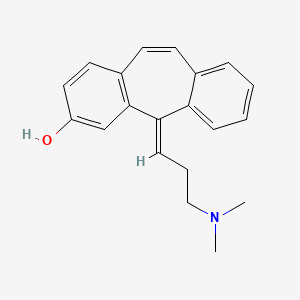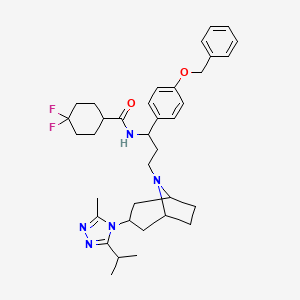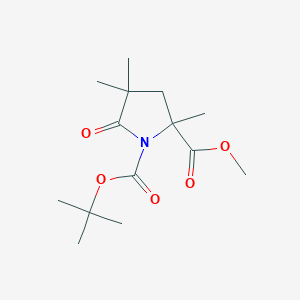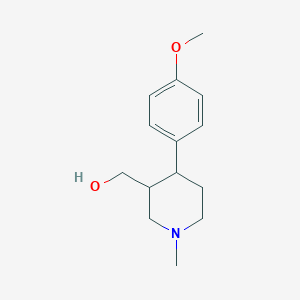
3-Hydroxy cyclobenzaprine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy cyclobenzaprine: is a derivative of cyclobenzaprine, a tricyclic amine commonly used as a muscle relaxant. The compound is characterized by the presence of a hydroxyl group at the third position of the cyclobenzaprine molecule. This modification can potentially alter its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy cyclobenzaprine typically involves the hydroxylation of cyclobenzaprine. One common method is the use of a Grignard reagent derived from 3-dimethylaminopropyl chloride, which reacts with 5-dibenzosuberenone. The reaction mass undergoes hydrolysis and dehydration in the presence of aqueous hydrochloric acid solution .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process that ensures high yield and purity. This method involves the reaction of 5-dibenzosuberenone with a Grignard reagent, followed by hydrolysis and dehydration without the isolation of intermediate compounds . The product is then extracted in an organic solvent and converted to its hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy cyclobenzaprine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of cyclobenzaprine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy cyclobenzaprine is used as a reference standard in analytical chemistry for the study of cyclobenzaprine metabolism and degradation .
Biology: The compound is studied for its potential effects on muscle relaxation and its interaction with central nervous system receptors .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating conditions such as fibromyalgia and muscle spasms .
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy cyclobenzaprine is not fully elucidated. it is believed to work similarly to cyclobenzaprine by acting on the brainstem to relieve skeletal muscle spasms . The hydroxyl group may enhance its interaction with central nervous system receptors, potentially altering its efficacy and side effect profile .
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
Tizanidine: Another muscle relaxant with a different mechanism of action.
Baclofen: A muscle relaxant used for spasticity associated with multiple sclerosis and spinal cord injury.
Comparison:
Cyclobenzaprine vs. 3-Hydroxy cyclobenzaprine: The addition of the hydroxyl group in this compound may enhance its pharmacological properties and alter its interaction with receptors.
Tizanidine vs. This compound: Tizanidine acts more directly on the brain to reduce muscle spasms, whereas this compound acts on the brainstem.
Baclofen vs. This compound: Baclofen is primarily used for spasticity, while this compound is studied for muscle relaxation and potential therapeutic applications in fibromyalgia.
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
Clé InChI |
UHLPYBQGKLHIFK-UFWORHAWSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
